2-Biphenylyl diethylcarbamate
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Overview
Description
2-Biphenylyl diethylcarbamate is an organic compound with the molecular formula C17H19NO2. It is characterized by the presence of a biphenyl group attached to a diethylcarbamate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Biphenylyl diethylcarbamate typically involves the reaction of biphenyl-2-ylamine with diethyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium or potassium carbonate, to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Biphenylyl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-2-yl carbamate oxides, while reduction can produce biphenyl-2-ylamines .
Scientific Research Applications
2-Biphenylyl diethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Biphenylyl diethylcarbamate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to oxidative stress and cellular signaling .
Comparison with Similar Compounds
Biphenyl-2-ylamine: Shares the biphenyl group but lacks the carbamate moiety.
Diethylcarbamate: Contains the carbamate group but lacks the biphenyl structure.
Biphenyl-2-yl carbamate: Similar structure but with different substituents.
Uniqueness: 2-Biphenylyl diethylcarbamate is unique due to the combination of the biphenyl and diethylcarbamate groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C17H19NO2 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(2-phenylphenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C17H19NO2/c1-3-18(4-2)17(19)20-16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3 |
InChI Key |
VLXYDFNMSYFQHW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
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